Methyl Tributylstannyl Sulfide
Overview
Description
Synthesis Analysis
The synthesis of organotin compounds with sulfur-containing ligands is a topic of interest in the field of organometallic chemistry. In the first paper, the authors describe the synthesis of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole through a regioselective N-methylation process. The compound was obtained in high yield by treating 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane. This method demonstrates the potential for introducing substituents at the 5-position of the pyrazole ring with high efficiency .
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex, and understanding the conformation and bonding is crucial for predicting reactivity and properties. The third paper provides insights into the molecular structures of acyclic sulfur-nitrogen compounds, which, while not directly related to methyl tributylstannyl sulfide, can offer some context regarding sulfur-nitrogen interactions. The paper discusses the crystal and molecular structures of various sulfur-nitrogen compounds, highlighting the electron delocalization and bond shortening upon deprotonation .
Chemical Reactions Analysis
The second paper explores the reactivity of organostannanes, including 4-tributylstannylbut-2-enyl(tributyl)stannanes, which are shown to react with 4-nitrobenzaldehyde under Lewis acid-promoted conditions. The study provides valuable information on the stereoselectivity of these reactions, which is an important aspect when considering the chemical behavior of methyl tributylstannyl sulfide derivatives .
Physical and Chemical Properties Analysis
The fourth paper investigates the physical properties of alkyl sulfides, specifically focusing on the Raman and infrared spectra of isobutyl methyl sulfide. The study identifies the existence of rotational isomers and establishes correlations between CH2-S stretching frequencies and molecular conformations. This research can be extrapolated to understand the physical properties of methyl tributylstannyl sulfide, as both compounds share the alkyl sulfide moiety .
Case Studies
While the provided papers do not directly discuss case studies involving methyl tributylstannyl sulfide, the research on related organotin compounds and alkyl sulfides can be considered as indirect case studies. These studies contribute to a broader understanding of the synthesis, structure, reactivity, and properties of organotin sulfides, which can be applied to methyl tributylstannyl sulfide .
Scientific Research Applications
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Organic Synthesis
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Catalysis
- Application : Methyl Tributylstannyl Sulfide has been used in the field of catalysis . Specifically, it has been used in the metal-free aerobic oxidation of aryl sulfides to sulfoxides and sulfones .
- Method of Application : This reaction proceeded under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI). The reaction underwent a free radical pathway with the acylperoxyl radicals generated from aldehydes in situ as the key intermediates .
- Results : The reaction has excellent selectivity and yields .
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Lithium-Sulfur Batteries
- Application : Methyl Tributylstannyl Sulfide, like other metal sulfides, has potential applications in the field of energy storage, specifically in lithium-sulfur batteries . These batteries are considered promising candidates for next-generation energy storage systems due to their high energy density and reliable performance .
- Method of Application : The specific procedures would depend on the design of the battery. Generally, metal sulfides are used in the cathodes of these batteries . They help to improve sulfur utilization, service lifetimes, and rate capability .
- Results : The use of metal sulfides in lithium-sulfur batteries can lead to improved performance, including higher energy densities and longer service lifetimes .
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Thionocarboxylic Acid Derivatives Cyclization
- Application : Methyl Tributylstannyl Sulfide is used in the cyclization of thionocarboxylic acid derivatives .
- Method of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction under controlled conditions .
- Results : The outcomes of these reactions would vary based on the specific synthesis. The product of the reaction would be determined by the other reagents and conditions used .
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Metal-Free Synthesis of Sulfones and Sulfoxides
- Application : Methyl Tributylstannyl Sulfide has been used in the metal-free synthesis of sulfones and sulfoxides . This process involves the aerobic oxidation of aryl sulfides to sulfoxides and sulfones .
- Method of Application : The reaction proceeded under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI). The reaction underwent a free radical pathway with the acylperoxyl radicals generated from aldehydes in situ as the key intermediates .
- Results : The reaction has excellent selectivity and yields . After 24 hours of the reaction, the final yields of sulfoxide and sulfone were 61% and 39% respectively .
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CO2 Reduction Reaction (CO2RR)
- Application : Transition Metal Sulfides (TMSs), including Methyl Tributylstannyl Sulfide, have potential applications in the field of electrocatalysis, specifically in the CO2 Reduction Reaction (CO2RR) .
- Method of Application : The specific procedures would depend on the design of the electrocatalytic system. Generally, TMSs are used as catalysts in these reactions .
- Results : The use of TMSs in CO2RR can lead to improved performance, including higher reaction rates and better selectivity .
Safety And Hazards
Methyl Tributylstannyl Sulfide is considered hazardous. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
Transition metal sulfides, which Methyl Tributylstannyl Sulfide is a part of, have been extensively explored as effective alternatives to precious metals in overall water splitting . They are also being investigated for their potential in energy storage .
Relevant Papers Several papers have been found that discuss related compounds and reactions. For example, a paper discusses the synthesis of thiophene derivatives, which are related to Methyl Tributylstannyl Sulfide . Another paper discusses the use of transition metal sulfides in energy storage .
properties
IUPAC Name |
tributyl(methylsulfanyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRGUDWSKNWAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455586 | |
Record name | Methyl Tributylstannyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Tributylstannyl Sulfide | |
CAS RN |
17314-32-8 | |
Record name | Methyl Tributylstannyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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